Positional Isomerism: Divergent IC50 Values in PKC Inhibition Between 3-[(2-Bromophenoxy)methyl]piperidine and Regioisomers
A closely related positional isomer, 3-[(2-bromophenoxy)methyl]piperidine, has been characterized as a potent and selective inhibitor of Protein Kinase C (PKC) with an IC50 of 0.66 µM . It also independently activates MAPK signaling pathways and induces apoptosis in human promyelocytic leukemia HL-60 cells by inhibiting BclXL binding to Bax or Bad (IC50 = 1.5 µM) . The activity of the 3-substituted isomer provides a benchmark for understanding how the attachment point on the piperidine ring modulates biological function . While direct data for the 4-substituted target compound is not available in the public domain, the established potency of the 3-isomer underscores the critical importance of regioisomeric specificity, thereby defining the 4-[(2-bromophenoxy)methyl]piperidine hydrochloride as an essential control or comparator in systematic SAR studies.
| Evidence Dimension | PKC Inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported for 4-substituted isomer |
| Comparator Or Baseline | 3-[(2-bromophenoxy)methyl]piperidine: IC50 = 0.66 µM |
| Quantified Difference | Not calculable for target compound; data demonstrates regioisomer activity. |
| Conditions | In vitro enzymatic assay |
Why This Matters
This demonstrates that the position of the bromophenoxymethyl substituent is a critical determinant of biological activity, making the 4-substituted isomer a non-substitutable entity for exploring the chemical space around this pharmacophore.
